
Benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride is a complex organic compound that combines the structural features of benzenesulfonic acid, bromopyrrolidine, and carboxylic anhydride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride typically involves multiple steps, starting with the preparation of the individual components. The benzenesulfonic acid component can be synthesized through the sulfonation of benzene using concentrated sulfuric acid . The bromopyrrolidine component is prepared by bromination of pyrrolidine under controlled conditions . Finally, the carboxylic anhydride is formed by the dehydration of the corresponding carboxylic acid using reagents such as phosphorus pentoxide .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous sulfonation, bromination, and dehydration steps, with careful control of temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding pyrrolidine derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include sulfonic acid derivatives, reduced pyrrolidine compounds, and substituted pyrrolidine derivatives .
Applications De Recherche Scientifique
Benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride has several scientific research applications:
Mécanisme D'action
The mechanism of action of benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in enzyme active sites, while the bromopyrrolidine moiety can engage in hydrophobic interactions . These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar sulfonation properties.
4-Bromopyrrolidine: A brominated pyrrolidine derivative with similar reactivity in substitution reactions.
Carboxylic anhydrides: Compounds with similar dehydration properties and reactivity in forming esters and amides.
Uniqueness
Benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride is unique due to its combination of sulfonic acid, bromopyrrolidine, and carboxylic anhydride functionalities. This combination allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H12BrNO4S |
|---|---|
Poids moléculaire |
334.19 g/mol |
Nom IUPAC |
benzenesulfonyl (2S)-4-bromopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H12BrNO4S/c12-8-6-10(13-7-8)11(14)17-18(15,16)9-4-2-1-3-5-9/h1-5,8,10,13H,6-7H2/t8?,10-/m0/s1 |
Clé InChI |
FXLOBGHPRHIBQY-HTLJXXAVSA-N |
SMILES isomérique |
C1[C@H](NCC1Br)C(=O)OS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
C1C(CNC1C(=O)OS(=O)(=O)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12882812.png)


![5-(1H-benzo[d]imidazol-2-yl)furan-2-amine](/img/structure/B12882827.png)
![(R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12882832.png)
![2-(Aminomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12882842.png)
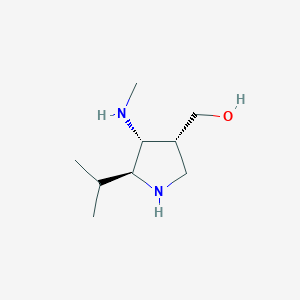
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol](/img/structure/B12882854.png)
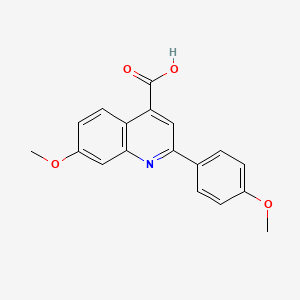
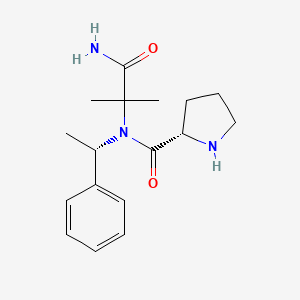
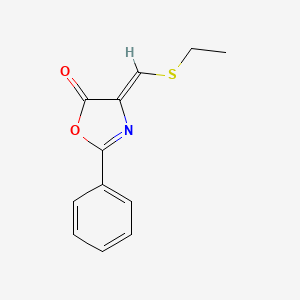
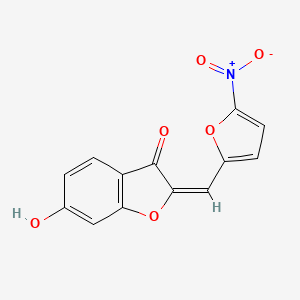
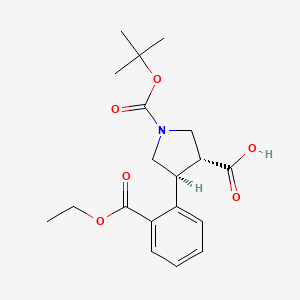
![(E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12882886.png)
